9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a piperazine ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The thiazolidinone moiety is then introduced via a condensation reaction with a suitable thioamide. Finally, the piperazine ring is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the pyrido[1,2-a]pyrimidin-4-one core, thiazolidinone moiety, and piperazine ring in This compound sets it apart from these other compounds, potentially offering distinct pharmacological properties and applications.
Properties
Molecular Formula |
C26H27N5O2S2 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-18-7-6-11-30-22(18)27-23(29-15-13-28(2)14-16-29)20(24(30)32)17-21-25(33)31(26(34)35-21)12-10-19-8-4-3-5-9-19/h3-9,11,17H,10,12-16H2,1-2H3/b21-17- |
InChI Key |
IZVONCKANYUWQM-FXBPSFAMSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)N5CCN(CC5)C |
Origin of Product |
United States |
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